An In-depth Technical Guide to the Chemical Properties of Cyclo(Tyr-Val)
An In-depth Technical Guide to the Chemical Properties of Cyclo(Tyr-Val)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Tyr-Val), also known as Cyclo(L-Tyr-L-Val), is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules. Comprised of tyrosine and valine residues, this compound has been isolated from natural sources such as the marine actinomycete Nocardiopsis gilva and the bacterium Pseudomonas putida.[1][2] Despite the broad range of biological activities reported for other cyclic dipeptides, current research indicates that Cyclo(Tyr-Val) exhibits limited bioactivity in several standard assays.[3] This technical guide provides a comprehensive overview of the known chemical properties of Cyclo(Tyr-Val), including its physicochemical characteristics, and outlines general experimental protocols for its synthesis and purification. Due to the absence of reported biological activity and associated signaling pathways, a hypothetical workflow for biological screening is presented.
Chemical and Physical Properties
Table 1: General and Physicochemical Properties of Cyclo(Tyr-Val)
| Property | Value | Source(s) |
| IUPAC Name | 3S-[(4-hydroxyphenyl)methyl]-6S-(1-methylethyl)-2,5-piperazinedione | [4] |
| Synonyms | Cyclo(L-Tyr-L-Val), Cyclic diketopiperazine-L-valyl-L-tyrosine, Cyclo(Val-Tyr) | [3][4][5] |
| CAS Number | 21754-25-6 | [4] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [4] |
| Molecular Weight | 262.3 g/mol | [4] |
| Appearance | White solid | [6] |
| Purity | >95% to >98% (by HPLC) | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [3] |
| Storage | Long-term storage at -20°C is recommended. | [4] |
| Stability | Stable for at least 4 years when stored at -20°C. | [4] |
Table 2: Structural and Spectroscopic Data Identifiers for Cyclo(Tyr-Val)
| Identifier | Value | Source(s) |
| SMILES | CC(C)[C@H]1C(=O)N--INVALID-LINK--C(=O)N1 | [4] |
| InChI | InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18)/t11-,12-/m0/s1 | [4] |
| InChI Key | LMDVFSHGYANGRP-RYUDHWBXSA-N | [4] |
Note: Detailed, assigned experimental spectra (NMR, IR, MS) for Cyclo(Tyr-Val) are not widely published. Researchers should perform their own analytical characterization.
Biological Activity and Signaling Pathways
Cyclic dipeptides as a class exhibit a wide array of biological activities, including antimicrobial, antitumor, and neuroprotective effects.[7][8] However, the available scientific literature suggests that Cyclo(Tyr-Val) is largely inactive in several biological assays.
A study on metabolites from the marine actinomycete Nocardiopsis gilva reported Cyclo(L-Tyr-L-Val) to be inactive as an antioxidant, antitumor, or antifungal agent.[3] Similarly, when isolated from Pseudomonas putida, it did not show significant anti-diatom activity compared to other co-isolated compounds.[2]
To date, there are no published studies that identify or describe any signaling pathways that are modulated by Cyclo(Tyr-Val). This lack of data is likely due to the compound's limited biological activity in the contexts studied so far.
For researchers interested in exploring the potential bioactivity of Cyclo(Tyr-Val) or similar compounds, a general workflow for screening and identifying biological targets is proposed below.
Caption: A generalized workflow for the biological screening of a compound like Cyclo(Tyr-Val).
Experimental Protocols
Detailed experimental protocols for the specific synthesis and purification of Cyclo(Tyr-Val) are not extensively documented in peer-reviewed literature. However, general methods for the synthesis of 2,5-diketopiperazines and the purification of cyclic dipeptides are well-established and can be adapted for this specific compound.
General Synthesis of 2,5-Diketopiperazines
The synthesis of 2,5-diketopiperazines, such as Cyclo(Tyr-Val), is typically achieved through the cyclization of a dipeptide precursor. A common method involves the thermal condensation of amino acids.[9][10]
Protocol: Thermal Condensation of Amino Acids
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the constituent amino acids (L-Tyrosine and L-Valine, 1 equivalent each) in a high-boiling point, non-toxic solvent such as ethylene (B1197577) glycol.[9]
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Heating: Heat the stirred suspension to 170-190°C under a constant, gentle flow of nitrogen gas. The nitrogen flow helps to remove water, which is a byproduct of the condensation reaction, driving the equilibrium towards the product.
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Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting materials are consumed.
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Workup: After cooling the reaction mixture to room temperature, the crude product can be precipitated by adding water or an anti-solvent. The precipitate is then collected by filtration.
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Purification: The crude Cyclo(Tyr-Val) is then purified using the methods described in the following section.
Caption: A generalized workflow for the synthesis of Cyclo(Tyr-Val) via thermal condensation.
General Purification of Cyclic Dipeptides
The purification of cyclic dipeptides from a crude reaction mixture or a natural product extract is critical for accurate characterization and biological testing. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method.
Protocol: Purification by RP-HPLC
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Sample Preparation: Dissolve the crude Cyclo(Tyr-Val) product in a minimal amount of a suitable solvent, such as DMSO or the mobile phase.
-
Column and Mobile Phase Selection:
-
Column: A C18 stationary phase is commonly used for the separation of peptides.
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Mobile Phase A: Water with an additive such as 0.1% trifluoroacetic acid (TFA) or formic acid.
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Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A.
-
-
Gradient Elution:
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Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved sample onto the column.
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Apply a linear gradient of increasing Mobile Phase B concentration to elute the compounds. The gradient parameters (slope, duration) must be optimized for the best separation.
-
-
Fraction Collection: Collect fractions corresponding to the UV absorbance peaks detected at an appropriate wavelength (e.g., 214 nm for the peptide bond and 280 nm for the tyrosine aromatic ring).
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Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.
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Product Isolation: Pool the pure fractions and remove the solvents, typically by lyophilization (freeze-drying), to obtain the purified Cyclo(Tyr-Val) as a solid.
Conclusion
Cyclo(Tyr-Val) is a well-characterized cyclic dipeptide in terms of its basic chemical structure. However, there is a notable lack of comprehensive data regarding its detailed physicochemical properties and biological functions. The available evidence points towards limited bioactivity, which consequently has led to a scarcity of research into its potential roles in cellular signaling. The experimental protocols provided herein are generalized methods applicable to this class of compounds and should serve as a starting point for researchers. Further investigation is required to fully elucidate the chemical and biological profile of Cyclo(Tyr-Val) and to determine if it possesses any therapeutic or other practical applications.
References
- 1. [PDF] Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
- 2. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
